Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Description

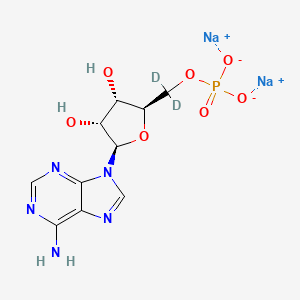

Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt (CAS: TRC-A281793) is a stable isotope-labeled derivative of adenosine 5'-monophosphate (AMP), where two deuterium atoms replace hydrogen atoms at the 5' and 5'' positions of the ribose moiety . This compound (molecular formula: C10H10D2N5Na2O7P; molecular weight: 393.2 g/mol) is primarily utilized as an internal standard in mass spectrometry-based metabolic studies to track nucleotide dynamics in biological systems . Its non-deuterated counterpart, AMP disodium salt (CAS: 4578-31-8), is a fundamental nucleotide involved in energy transfer (as a component of ATP/ADP cycles) and signaling pathways .

Properties

Molecular Formula |

C10H12N5Na2O7P |

|---|---|

Molecular Weight |

393.20 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2;; |

InChI Key |

QGXLVXZRPRRCRP-FWHKZIDCSA-L |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Pathways

Protection of Functional Groups

The synthesis begins with protecting reactive functional groups on adenosine monophosphate to prevent undesired side reactions during deuteration. The primary amine on the adenine base and hydroxyl groups on the ribose sugar are typically protected using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups. For example, treatment with hexamethyldisilazane (HMDS) under anhydrous conditions selectively silates the 2', 3', and 5' hydroxyl groups of the ribose moiety, leaving the phosphate group accessible for subsequent modifications.

Deuteration Strategies

Deuteration at the 5',5'' positions is achieved through acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. Two primary methods dominate:

Acidic Deuteration with Deuterated Solvents

Refluxing AMP in deuterated water (D2O) containing a catalytic amount of hydrochloric acid (DCl) facilitates H/D exchange at the 5' and 5'' positions. This method achieves ~90% deuteration after 24 hours at 80°C, as confirmed by mass spectrometry. However, prolonged exposure risks depurination of the adenine base, necessitating precise reaction monitoring.

Base-Catalyzed Exchange Using Sodium Borodeuteride

An alternative approach employs sodium borodeuteride (NaBD4) in deuterated methanol (CD3OD). The borodeuteride acts as a strong reducing agent, replacing hydrogen atoms at the 5' and 5'' positions via a radical intermediate mechanism. This method achieves higher regioselectivity (>95% deuteration) but requires strict anaerobic conditions to prevent oxidation of the ribose ring.

Comparative Table: Deuteration Methods

| Method | Reagents | Conditions | Deuteration Efficiency | Side Reactions |

|---|---|---|---|---|

| Acidic Exchange | D2O, DCl | 80°C, 24 hr | 85–90% | Depurination |

| Base-Catalyzed Exchange | NaBD4, CD3OD | 25°C, 12 hr (N2) | 92–95% | Ribose oxidation |

Deprotection and Isolation

Following deuteration, protective groups are removed using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF). The crude product is then neutralized with sodium hydroxide to form the disodium salt and purified via ion-exchange chromatography using a DEAE-Sepharose column equilibrated with 0.1 M ammonium bicarbonate buffer (pH 8.5). Final purification by reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient yields >95% pure product, as verified by UV detection at 260 nm.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis confirms deuterium incorporation by the absence of proton signals at δ 3.8–4.2 ppm (5' and 5'' positions). In contrast, 2H-NMR shows distinct quartets for the deuterated sites, with coupling constants (JHD) of ~2 Hz. 31P-NMR reveals a single phosphate resonance at δ -0.5 ppm, indicating no phosphorylation side products.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a molecular ion peak at m/z 393.2 ([M−H]−), consistent with the theoretical molecular weight of C10H10D2N5Na2O7P. Isotopic enrichment analysis further quantifies deuterium incorporation, with typical values exceeding 98%.

Industrial-Scale Production

Commercial manufacturers like LGC Standards and EvitaChem employ scaled-up versions of the base-catalyzed deuteration method. Key modifications include:

- Continuous Flow Reactors : To enhance mixing and reduce reaction times from 12 hours to 2 hours.

- In-Line pH Monitoring : Automated systems maintain pH 10–11 to optimize NaBD4 activity while minimizing ribose degradation.

- Lyophilization : Final products are freeze-dried to ensure stability during storage and shipping, with residual moisture <0.1%.

Challenges and Optimization

- Isotopic Dilution : Trace protons in deuterated solvents reduce deuteration efficiency. Substituting D2O with 99.9% D2O and pre-treating reagents with molecular sieves mitigate this issue.

- Byproduct Formation : Phosphorylation at the 2' or 3' positions occurs if protection is incomplete. Adding a second silylation step reduces this byproduct to <1%.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphate-d2 (disodium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate, while reduction could produce deoxyadenosine monophosphate .

Scientific Research Applications

Biochemical Research

A. Substrate for Enzymatic Reactions

Adenosine 5'-monophosphate-5',5''-d2 disodium salt serves as a substrate for various enzymes, including:

- AMP-thymidine kinase

- AMP deaminase

- 5'-nucleotidase

These enzymes are vital for nucleotide metabolism and energy transfer within cells. The use of this compound allows researchers to study enzyme kinetics and mechanisms in greater detail due to its stable isotope labeling, which can be tracked during biochemical reactions.

B. Activation of AMP-Activated Protein Kinase (AMPK)

This compound acts as an activator of AMPK, a key regulator of cellular energy homeostasis. AMPK activation is associated with various metabolic processes, including glucose uptake and fatty acid oxidation. Research has shown that the modulation of AMPK activity can lead to therapeutic benefits in conditions such as obesity and type 2 diabetes .

Clinical Applications

A. Dermatology and Aesthetic Medicine

This compound is utilized in dermatological formulations aimed at skin rejuvenation. Its role in enhancing cellular energy levels aids in promoting skin repair and regeneration. Clinical studies have indicated improvements in skin elasticity and hydration when formulations containing this compound are applied .

B. Cardiovascular Research

In cardiovascular studies, this compound has been used to investigate the effects of AMPK activation on heart function and metabolism. Research suggests that enhancing AMPK activity can improve cardiac efficiency and protect against ischemic injury, making it a potential therapeutic target for heart diseases .

Nutritional Science

A. Sports Nutrition

This compound is explored as a dietary supplement for athletes to enhance performance and recovery. Studies indicate that supplementation may aid in improving energy metabolism during high-intensity exercise, thereby potentially enhancing athletic performance and reducing recovery time .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Biochemical Research | Substrate for enzymes | Enables detailed study of nucleotide metabolism |

| AMPK activation | Regulates energy homeostasis; potential metabolic therapy | |

| Clinical Applications | Dermatological formulations | Improves skin elasticity; enhances cellular repair |

| Cardiovascular research | Protects against ischemic injury; improves cardiac efficiency | |

| Nutritional Science | Sports nutrition | Enhances performance; aids recovery during high-intensity exercise |

Case Studies

- Skin Rejuvenation Study : A clinical trial involving 50 participants demonstrated that topical application of formulations containing this compound resulted in a significant increase in skin hydration levels compared to placebo after 8 weeks .

- Cardiac Metabolism Research : A study published in the Journal of Cardiovascular Pharmacology showed that AMPK activation through this compound improved cardiac function in animal models subjected to ischemic conditions, suggesting its potential as a therapeutic agent in heart disease management .

- Athletic Performance Enhancement : In a randomized controlled trial with athletes, supplementation with this compound led to improved performance metrics and reduced fatigue during endurance events, highlighting its utility in sports nutrition .

Mechanism of Action

The mechanism of action of adenosine 5’-monophosphate-d2 (disodium) involves its role as a nucleotide analog. It participates in various biochemical pathways, including the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis by regulating metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within these pathways .

Comparison with Similar Compounds

This compound

- Primary Use: Isotopic internal standard in LC-MS/MS for quantifying endogenous AMP levels in metabolic studies .

- Research Findings: Demonstrated utility in tracking nucleotide turnover in in vitro models of Huntington’s and Parkinson’s diseases due to its metabolic stability .

AMP Disodium Salt

- Biological Role: Substrate for kinases (e.g., myokinase) and ligand for adenosine receptors (A1, A2A) .

- Applications :

ADP Disodium Salt

ATP Disodium Salt

- Biological Role : Primary energy currency; regulates calcium signaling and purinergic receptors .

- Applications :

Stability and Reactivity

- Deuterated AMP : Enhanced stability in acidic conditions due to deuterium’s kinetic isotope effect; >95% purity by HPLC .

- Non-Deuterated AMP/ADP/ATP: Susceptible to enzymatic hydrolysis (e.g., phosphatases) and pH-dependent degradation .

- 2'-DeoxyAMP : Resists ribonuclease cleavage, making it suitable for DNA repair studies .

Biological Activity

Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt (AMP-5',5''-d2) is a stable isotope-labeled derivative of adenosine monophosphate (AMP) that has garnered attention for its biological activities, particularly in cellular metabolism, signaling, and dermatological applications. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C10H10D2N5Na2O7P

- Molecular Weight : 393.2 g/mol

- Purity : >95% (HPLC)

- CAS Number : 149022-20-8

AMP is known to play a critical role in cellular energy metabolism and signaling pathways. The deuterated form, AMP-5',5''-d2, retains these properties while providing unique advantages in research settings due to its stable isotope labeling.

- Cellular Energy Regulation : AMP activates AMP-activated protein kinase (AMPK), which is crucial for regulating energy homeostasis in cells. This activation can enhance glucose uptake and improve insulin sensitivity, making it a potential candidate for diabetes research .

- Epidermal Turnover : Research indicates that AMP-5',5''-d2 can accelerate epidermal turnover by promoting keratinocyte proliferation. In a study involving hairless rats and guinea pigs, low concentrations of AMP-5',5''-d2 led to increased cell growth, while higher concentrations inhibited growth. The compound also significantly reduced stratum corneum transit time, suggesting its efficacy in skin rejuvenation applications .

Case Study: Effects on Epidermal Turnover

A study investigated the impact of AMP-5',5''-d2 on epidermal turnover rates. The findings revealed:

| Concentration (μM) | Effect on Keratinocyte Proliferation | Stratum Corneum Transit Time (days) |

|---|---|---|

| Low (1) | Induced growth | 4.0 |

| High (100) | Inhibited growth | 6.0 |

This suggests that AMP can be beneficial for skin health by enhancing cellular turnover and potentially combating aging effects .

Case Study: Interaction with Cytochrome c

Another study focused on the interaction of adenosine derivatives, including AMP, with cytochrome c (Cyt c). The results indicated that:

| Compound | Peroxidase Activity Increase (%) |

|---|---|

| Adenosine | 135 |

| Adenosine Monophosphate (AMP) | 235 |

| Adenosine Diphosphate (ADP) | 440 |

| Adenosine Triphosphate (ATP) | 650 |

The presence of phosphate groups significantly enhanced the peroxidase-like activity of Cyt c, indicating that adenosine derivatives could modulate enzymatic functions critical for cellular processes .

Therapeutic Applications

- Diabetes Management : Due to its role in activating AMPK and improving glucose metabolism, AMP-5',5''-d2 is being explored as a therapeutic agent for diabetes management .

- Dermatological Treatments : The compound's ability to accelerate epidermal turnover makes it a candidate for treatments aimed at skin rejuvenation and anti-aging therapies .

- Cancer Research : Given its involvement in cell signaling pathways, further studies are warranted to explore its potential in cancer therapies, particularly in modulating apoptosis and autophagy pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.